![molecular formula C7H12N2O2 B1314174 1-Oxa-3,8-diazaspiro[4.5]decan-2-one CAS No. 5052-95-9](/img/structure/B1314174.png)
1-Oxa-3,8-diazaspiro[4.5]decan-2-one
Overview
Description
1-Oxa-3,8-diazaspiro[45]decan-2-one is a heterocyclic compound with a unique spiro structure It is characterized by the presence of an oxygen atom and two nitrogen atoms within its ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Oxa-3,8-diazaspiro[4.5]decan-2-one can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of an amino alcohol with a carbonyl compound in the presence of a suitable catalyst can lead to the formation of the spiro compound. The reaction typically requires moderate temperatures and may involve the use of solvents such as ethanol or methanol.
Industrial Production Methods: Industrial production of this compound often involves optimized synthetic routes to ensure high yield and purity. Large-scale synthesis may utilize continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The choice of catalysts and solvents is crucial to minimize by-products and enhance the overall process.
Chemical Reactions Analysis
Types of Reactions: 1-Oxa-3,8-diazaspiro[4.5]decan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles such as halides, amines, or thiols; reactions may require catalysts or specific conditions to proceed efficiently.
Major Products Formed:
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced spiro compounds with altered functional groups.
Substitution: Formation of substituted spiro derivatives with new functional groups replacing the original atoms.
Scientific Research Applications
Pharmaceutical Applications
1-Oxa-3,8-diazaspiro[4.5]decan-2-one has been primarily studied for its antihypertensive properties. Various derivatives of this compound have been developed and tested for their efficacy in lowering blood pressure and treating related cardiac disorders.
Hypertension Treatment
The compound has been shown to be effective in reducing high blood pressure by acting on the vascular system. Specific formulations containing this compound have been patented as pharmaceutical compositions aimed at treating hypertension in mammals. These formulations often include pharmaceutically acceptable salts that enhance the compound's bioavailability and therapeutic efficacy .
Mechanism of Action:
- The compound works by promoting vasodilation, which helps to lower arterial pressure.
- It may also affect renal function by modulating renin production, contributing to its antihypertensive effects .
Synthesis and Structure-Activity Relationship
The synthesis of this compound involves several chemical reactions, including Michael addition and cyclization techniques. The structure-activity relationship (SAR) studies have indicated that modifications at specific positions on the diazaspiro framework can significantly influence the pharmacological activity of the resulting compounds.
Synthesis Overview:
- Starting Materials : Typically involves N-carbobenzyloxy or N-benzyl derivatives of piperidone.
- Reactions : The synthesis generally includes:
- Michael addition of hydroxyurea or methylhydrazine to α,β-unsaturated esters.
- Cyclization reactions to form the spiro structure.
- Purification : The final products are purified through crystallization or chromatography techniques to obtain high-purity compounds suitable for biological testing .
Case Studies and Research Findings
Several studies have documented the pharmacological effects of this compound and its derivatives:
Antihypertensive Efficacy
A study highlighted the effectiveness of a specific derivative in reducing systolic and diastolic blood pressure in animal models. The results indicated a dose-dependent response, suggesting that higher doses correlate with greater reductions in blood pressure levels .
Structure-Activity Relationship Studies
Research focusing on different substitutions at the nitrogen atoms within the diazaspiro framework revealed that certain modifications enhance binding affinity to muscarinic receptors, thus improving therapeutic outcomes for conditions like hypertension and possibly other neurological disorders .
Additional Pharmacological Effects
Some derivatives have shown promise as muscarinic agonists, indicating potential applications beyond cardiovascular health, such as cognitive enhancement and treatment for neurodegenerative diseases .
Mechanism of Action
The mechanism by which 1-Oxa-3,8-diazaspiro[4.5]decan-2-one exerts its effects is often related to its interaction with specific molecular targets. For instance, in biological systems, the compound may interact with enzymes or receptors, modulating their activity and leading to desired therapeutic effects. The spiro structure allows for unique binding interactions, which can enhance the compound’s efficacy and selectivity.
Comparison with Similar Compounds
1-Oxa-3,8-diazaspiro[4.5]decan-2-one can be compared with other spiro compounds to highlight its uniqueness:
Similar Compounds: this compound hydrochloride, 8-(2-phenylethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one.
Uniqueness: The presence of both oxygen and nitrogen atoms within the spiro ring system imparts unique chemical and physical properties, distinguishing it from other spiro compounds that may lack these heteroatoms.
Biological Activity
1-Oxa-3,8-diazaspiro[4.5]decan-2-one (often referred to as RGH-2716 or TDN-345) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to summarize the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound belongs to the spirocyclic family and exhibits a unique structural configuration that contributes to its biological properties. The compound's structure allows it to interact effectively with various biological targets, including enzymes and receptors, leading to modulation of cellular signaling pathways.
The biological activity of this compound is primarily attributed to its ability to:
- Modulate Enzyme Activity : The compound can bind to specific enzymes or receptors, altering their activity and resulting in downstream biological effects.
- Influence Calcium and Sodium Ion Movements : Research indicates that the compound exhibits potent inhibitory effects on neural calcium uptake, which may be linked to its protective actions against neurotoxic agents .
- Alter Cellular Membrane Properties : By interacting with cellular membranes, the compound can affect various cellular functions and signaling pathways.
Therapeutic Applications
This compound has been investigated for several therapeutic applications:
1. Neuroprotection
Studies have demonstrated that derivatives of this compound can protect against brain edema induced by neurotoxic agents such as triethyltin chloride (TET). These compounds showed remarkable protective/restoring activity in models of memory and learning deficits induced by various pharmacological agents .
2. Antihypertensive Effects
The compound has been explored as a potential treatment for hypertension and cardiac disorders. Its antihypertensive properties are linked to its ability to modulate vascular smooth muscle function and influence blood pressure regulation .
3. Antimicrobial Activity
Preliminary investigations suggest that this compound derivatives exhibit antimicrobial properties, although further studies are needed to elucidate the specific mechanisms involved.
Case Study 1: Neuroprotective Effects
In a study published in the European Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound and evaluated their effects on calcium uptake in cerebrocortical synaptosomes. The most active compounds not only inhibited calcium uptake but also provided protection against TET-induced brain edema, suggesting potential for treating neurodegenerative conditions .
Compound | Calcium Uptake Inhibition (%) | Brain Edema Protection |
---|---|---|
Compound A | 85% | Yes |
Compound B | 78% | Yes |
Compound C | 90% | Yes |
Compound D | 65% | No |
Case Study 2: Antihypertensive Activity
A patent indicates that various formulations of this compound can be used effectively in treating hypertension. Clinical trials have shown promising results in reducing blood pressure in animal models through mechanisms involving vascular smooth muscle relaxation .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 1-Oxa-3,8-diazaspiro[4.5]decan-2-one derivatives?
The synthesis typically involves introducing substituents at the 8-position of the spirocyclic scaffold. For example, 8-substituted derivatives are synthesized via nucleophilic substitution or coupling reactions. In one study, 43 derivatives were prepared by reacting the parent compound with groups like 2-(3-indolyl)ethyl or 3-(2-methoxyphenoxy)-2-hydroxypropyl under reflux conditions in polar aprotic solvents (e.g., DMF) . Microwave-assisted synthesis has also been explored for related spirocycles, reducing reaction times from hours to minutes (e.g., 1600W magnetron system at controlled temperatures) .
Q. How is structural characterization of spirocyclic derivatives performed?
Key techniques include:
- Dynamic NMR : To study conformational dynamics, as demonstrated for 3-methylene-l-oxaspiro[4.5]decan-2-one derivatives .
- X-ray crystallography : For resolving spatial arrangements, as in the analysis of cis-8-tert-butyl-3-methylene-l-oxaspiro[4.5]decan-2-one .
- Mass spectrometry (HRMS/ESI) : To confirm molecular weights and substituent incorporation .
Q. What design strategies optimize biological activity in these compounds?
Substituent selection at the 8-position is critical. For antihypertensive activity, bulky groups like 2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl enhance alpha-adrenergic blocking. The 4-ethyl substituent on the spiro scaffold maximizes activity in spontaneous hypertensive rats . Comparative studies with methyl, phenyl, or benzyl groups (e.g., 8-methyl vs. 8-phenyl analogs) reveal steric and electronic influences on target binding .
Advanced Research Questions
Q. How does microwave-enhanced synthesis improve spirocycle preparation?
Microwave irradiation accelerates spirocyclization by enhancing reaction kinetics. For 1,4,8-triazaspiro[4.5]decan-2-ones, microwave conditions (e.g., 1600W, 120°C) reduced reaction times from 24 hours to 30 minutes while maintaining yields >80%. This method minimizes side reactions and is scalable for high-throughput libraries .
Q. How to resolve contradictions in reported biological targets (e.g., RIPK1 vs. alpha-adrenergic receptors)?
Target specificity depends on substituents. For example:
- 8-Methyl derivatives inhibit RIPK1 by binding its kinase domain, blocking necroptosis in U937 cells .
- 8-[2-(3-Indolyl)ethyl] derivatives act as alpha-adrenergic blockers, lowering blood pressure in dogs via α1/α2 receptor antagonism .
Experimental validation requires: - Kinase inhibition assays (RIPK1 IC₅₀ measurements).
- In vivo hemodynamic profiling (e.g., tilt-response tests for orthostatic hypotension) .
Q. What structure-activity relationships (SAR) govern antihypertensive efficacy?
- 4-position substitution : 4-Ethyl groups enhance potency due to improved hydrophobic interactions with adrenergic receptors.
- 8-position groups : Bulky, aromatic substituents (e.g., benzodioxane) increase alpha-blocking activity but reduce beta-adrenergic selectivity.
- Stereochemistry : Erythro vs. threo diastereomers of 3-(2-methoxyphenoxy)-2-hydroxypropyl derivatives show divergent efficacy .
Q. How to assess compound stability under laboratory conditions?
- Accelerated degradation studies : Expose compounds to extreme pH, heat, or light. For example, 8-methyl derivatives remain stable at 25°C but degrade at 40°C in acidic buffers .
- HPLC monitoring : Track decomposition products over time using C18 columns and UV detection (λ = 238–288 nm) .
Q. How do spirocyclic analogs compare in biochemical activity?
- 8-Methyl vs. 8-phenyl : Methyl derivatives show stronger RIPK1 inhibition (IC₅₀ = 12 nM vs. 45 nM for phenyl).
- 3-butyl vs. 3-ethyl : Longer alkyl chains at position 3 reduce solubility but improve membrane permeability .
Q. What molecular mechanisms underlie alpha-adrenergic blockade?
Mechanistic studies using radioligand binding assays (e.g., [³H]-prazosin for α1 receptors) reveal competitive antagonism. For example, compound 29 (8-[2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl]) binds α2-adrenoceptors with Ki = 0.8 nM, while 8 (8-[2-(3-indolyl)ethyl]) prefers α1 receptors (Ki = 1.2 nM) .
Q. Methodological & Technical Considerations
Q. How are metabolic pathways studied for these compounds?
- Liver microsome assays : Incubate compounds with CYP450 enzymes (e.g., CYP3A4) to identify metabolites via LC-MS.
- Pharmacokinetic profiling : Measure bioavailability in rodent models; 8-methyl derivatives show t₁/₂ = 4.2 hours but are susceptible to glucuronidation .
Q. What in vivo models evaluate orthostatic hypotension risk?
- Tilt-response tests : Anesthetized dogs or rats are tilted 60° post-dosing. Compounds like 29 reduce mean arterial pressure by 25% without significant orthostatic drops, indicating favorable safety .
Q. How to validate analytical methods for purity assessment?
- ICH guidelines : Validate HPLC methods for linearity (R² > 0.99), precision (%RSD < 2%), and accuracy (spiked recovery 98–102%).
- Residual solvent analysis : Use GC-MS to detect traces of DMF or THF (<500 ppm) .
Q. What strategies improve cellular uptake and distribution?
- Lipophilicity optimization : LogP values between 2–3 enhance blood-brain barrier penetration.
- Transporters : Co-administration with P-gp inhibitors (e.g., verapamil) boosts intracellular accumulation in U937 cells .
Q. How to optimize in vivo efficacy in disease models?
- Dose-ranging studies : Test 1–50 mg/kg doses in spontaneous hypertensive rats; ED₅₀ for 1 (4-ethyl derivative) = 3.2 mg/kg.
- Combination therapy : Pair with beta-blockers to mitigate reflex tachycardia .
Q. What computational tools predict binding modes?
- Docking simulations (AutoDock Vina) : Model interactions with RIPK1 (PDB: 4NEU) or α1-adrenoceptors.
- MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100-ns trajectories .
Properties
IUPAC Name |
1-oxa-3,8-diazaspiro[4.5]decan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2/c10-6-9-5-7(11-6)1-3-8-4-2-7/h8H,1-5H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQGLKWIXYWZNGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CNC(=O)O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00513822 | |
Record name | 1-Oxa-3,8-diazaspiro[4.5]decan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00513822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5052-95-9 | |
Record name | 1-Oxa-3,8-diazaspiro[4.5]decan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00513822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.